Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Purity specification Vendor qualification QC acceptance criteria

Precise spirocyclic building block with defined carbonyl vector for kinase inhibitor optimization. - Regiospecific 7-ketone for reductive amination - Boc-protected azetidine for orthogonal diversification - ≥97% purity ensures reliable coupling. Refrigerated shipping maintains integrity.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 1363381-22-9
Cat. No. B592347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
CAS1363381-22-9
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
InChIKeyKHCPHQZPEYFYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate – Spirocyclic Building Block


Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9) is an N-Boc-protected spirocyclic building block featuring a 2-azaspiro[3.5]nonane core with a ketone functionality at the 7-position . The molecular formula is C₁₃H₂₁NO₃ with a molecular weight of 239.31 g/mol . This compound belongs to the broader class of spiro-heterocycles, which are increasingly utilized in medicinal chemistry for their three-dimensional conformational features that enhance drug-like properties including potency, metabolic stability, and selectivity relative to planar aromatic scaffolds [1]. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen enables orthogonal deprotection strategies in multistep synthesis, while the ketone serves as a versatile handle for reductive amination, Grignard additions, and other transformations .

Boc Protection Orthogonal deprotection compatible with multistep synthesis
7‑Keto Handle Enables reductive amination, Grignard, and olefination transformations
Spirocyclic Core Supports 3D‑conformational diversity in medicinal chemistry library design

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Why Substitution Fails


Substituting tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with superficially similar azaspiro[3.5]nonane building blocks is not straightforward due to three orthogonal functional differentiation points: (1) the regioisomeric position of the azetidine nitrogen within the spirocyclic framework directly determines which vector the amine is projected along, a critical parameter for structure-activity relationship (SAR) optimization [1]; (2) the Boc protecting group is installed on the 2-position nitrogen rather than alternative positions, governing the subsequent synthetic sequence and compatibility with orthogonal protecting group strategies [2]; and (3) the 7-position ketone provides a distinct reactive handle compared to the 1-ketone regioisomer (N-Boc-2-oxo-7-azaspiro[3.5]nonane, CAS 203661-69-2), which projects the carbonyl vector in a fundamentally different spatial orientation [3]. Even within the same molecular formula, the isomeric N-Boc-2-oxo-7-azaspiro[3.5]nonane exhibits different melting point and chromatographic behavior that would alter purification protocols [4].

Differentiating Feature
Target Compound
Potential Substitute
Azetidine nitrogen position
2‑azaspiro[3.5]nonane core projects amine along defined vector
Regioisomeric azaspiro[3.5]nonane may shift amine vector, altering SAR interpretation
Ketone location
7‑position ketone (distal, six‑membered ring)
1‑keto isomer (proximal to spiro junction) changes steric accessibility and derivatization trajectory
Protecting group
Boc on 2‑position nitrogen enables orthogonal deprotection strategy
Deprotected or alternatively protected forms may alter synthetic sequence compatibility

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Differentiation from Analogs


Purity Specification Comparison Across Vendors

For tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, vendor purity specifications exhibit quantifiable variation that directly impacts procurement decisions. ChemScene supplies this compound with purity ≥97% , whereas AKSci and Fluorochem specify minimum purity of 95% . One vendor (Shaoyuan) reports batch-specific purity achieving 99.7% . This 2% absolute difference in minimum purity specification translates to a 60% relative reduction in maximum allowable impurities (3% vs. 5%), which is consequential for applications where trace impurities from incomplete Boc protection or oxidation byproducts could interfere with sensitive catalytic steps or biological assays.

Purity Comparison
Head‑to‑head
≥97% purity vs ≥95% (AKSci, Fluorochem)
Vendor purity variance affects impurity‑sensitive catalytic steps
60% reduction in allowable impurities; batch‑specific purity up to 99.7% reported
Purity specification Vendor qualification QC acceptance criteria

7-Keto vs. 1-Keto Regioisomeric Scaffolds

The target compound (CAS 1363381-22-9) is the 7-keto regioisomer of the 2-azaspiro[3.5]nonane scaffold with Boc protection on the 2-position nitrogen. Its closest structural isomer is N-Boc-2-oxo-7-azaspiro[3.5]nonane (CAS 203661-69-2), which bears the ketone at the 1-position of the spirocyclic framework rather than the 7-position . This positional isomerism results in a fundamentally different vector projection of the carbonyl reactive handle relative to the azetidine nitrogen. The 7-keto compound (target) positions the carbonyl group on the six-membered ring distal to the spiro junction, whereas the 1-keto isomer places the carbonyl adjacent to the spiro center, altering both steric accessibility for nucleophilic attack and the trajectory of subsequent derivatization . Physical property differences further underscore this distinction: the target 7-keto compound is a solid (no melting point reported in primary literature), while the 1-keto isomer (CAS 203661-69-2) exhibits a defined melting point of 55-56°C and boiling point of 349°C [1].

Regioisomer Comparison
Cross‑study comparable
7‑keto, distal, solid vs 1‑keto isomer, mp 55–56°C
Carbonyl vector projection critical for SAR exploration
Physical property differences underscore scaffold selection
Regioisomer Spatial orientation Vector projection

Synthetic Versatility of the Orthogonal Ketone Handle

The 7-oxo (ketone) functionality in tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate provides a defined reactive handle absent in the non-oxygenated parent scaffold 2-azaspiro[3.5]nonane (CAS 666-08-0). The ketone enables a suite of transformations not accessible to the parent amine scaffold: reductive amination with diverse amine partners, Grignard and organolithium additions to install alkyl/aryl substituents at the 7-position, olefination (Wittig, Horner-Wadsworth-Emmons) to generate exocyclic alkenes, and reduction to the corresponding alcohol for subsequent functionalization . The parent 2-azaspiro[3.5]nonane scaffold (C₈H₁₅N, MW 125) is limited to amine-centric derivatization (alkylation, acylation) without the orthogonal ketone handle [1]. This functional differentiation is quantifiable in terms of synthetic step count: constructing the equivalent functionalized scaffold starting from the non-ketone parent would require at least two additional synthetic steps (oxidation or C-H functionalization) compared to direct utilization of the pre-installed 7-keto building block [2].

Synthetic Handles
Class‑level inference
Two orthogonal handles (Boc‑amine + ketone) vs One handle (amine only parent scaffold)
Eliminates ≥2 synthetic steps vs. non‑oxygenated parent
Retrosynthetic analysis; no direct head‑to‑head publication identified
Synthetic utility Functional group Derivatization

Diaminopyrimidine Synthesis Enablement

Unlike broadly marketed spirocyclic building blocks positioned for general heterocyclic library synthesis, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has documented utility in the synthesis of diaminopyrimidines, a privileged scaffold in kinase inhibitor drug discovery . This application specificity distinguishes it from generic azaspiro[3.5]nonane derivatives that lack defined downstream synthetic trajectories. While quantitative head-to-head activity data for final diaminopyrimidine conjugates containing this spirocyclic subunit are not publicly available, the broader class of 7-azaspiro[3.5]nonane derivatives has been validated as lead scaffolds in two distinct therapeutic programs: FAAH inhibitors with sustained brain exposure (>6 h elevation of anandamide levels in mice following intraperitoneal administration) [1] and GPR119 agonists for type 2 diabetes [2]. These class-level validations support the relevance of the spirocyclic core, with the target compound offering a uniquely positioned Boc-protected amine and 7-keto handle for incorporation into similar pharmacophore contexts.

Application Precedent
Class‑level inference
Documented for diaminopyrimidine synthesis
Supports kinase inhibitor scaffold research
Class validation from FAAH and GPR119 programs; no target‑specific activity data
Diaminopyrimidine Target-specific Kinase inhibitors

Refrigerated vs. Ambient Storage Stability

Vendor storage specifications for tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate exhibit material variation with practical procurement implications. ChemScene specifies storage at 4°C (refrigerated) , whereas Sigma-Aldrich ships at room temperature but specifies refrigerated storage . This contrasts with structurally similar N-Boc-2-oxo-7-azaspiro[3.5]nonane (CAS 203661-69-2), which is specified for storage at room temperature in a sealed, dry environment with protection from light [1]. The divergence in storage requirements between these closely related regioisomers (refrigerated vs. ambient) suggests the 7-keto derivative exhibits greater thermal or hydrolytic sensitivity than its 1-keto counterpart, necessitating cold-chain logistics for long-term stability. For procurement planning, this translates to different shipping cost structures and inventory management protocols depending on which building block is selected.

Storage Requirement
Cross‑study comparable
4°C (refrigerated) vs Room temperature (1‑keto isomer)
Cold‑chain logistics may be required for long‑term stability
15–25°C differential impacts shipping and inventory planning
Storage stability Cold chain Logistics

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Key Application Scenarios


Diaminopyrimidine-Based Kinase Inhibitor Synthesis

This building block is specifically documented for incorporation into diaminopyrimidine scaffolds, a privileged chemotype in kinase inhibitor discovery programs. The combination of the Boc-protected azetidine nitrogen (enabling late-stage deprotection and subsequent functionalization) and the 7-keto group (enabling reductive amination to install diverse amine pharmacophores) provides two orthogonal vectors for library enumeration. Procurement of ≥97% purity material is recommended for these applications to minimize side products from ketone-derived impurities that could compete in reductive amination steps .

Fragment-Based Drug Discovery and Scaffold Hopping

The 2-azaspiro[3.5]nonane core represents a conformationally constrained three-dimensional scaffold that departs from traditional planar aromatic frameworks. Spirocyclic compounds have been strategically employed to enhance potency, solubility, lipophilicity, metabolic stability, and mitigate hERG ion channel inhibition relative to planar aromatic counterparts [1]. The 7-keto variant specifically offers a vector projection distinct from the 1-keto regioisomer, enabling SAR exploration of carbonyl placement within the spirocyclic framework without requiring de novo scaffold synthesis [2].

CNS Drug Discovery with Azaspiro Scaffolds

The broader 7-azaspiro[3.5]nonane scaffold class has demonstrated validated utility in CNS drug discovery programs, most notably as fatty acid amide hydrolase (FAAH) inhibitors with demonstrated brain penetration and sustained target engagement (>6 h elevation of endogenous anandamide levels in murine models following intraperitoneal administration) [3]. While the target compound is a protected intermediate rather than a final bioactive molecule, its structural relationship to these validated CNS-active scaffolds supports its prioritization in medicinal chemistry programs targeting neurological indications where spirocyclic conformational constraint may confer favorable blood-brain barrier permeability.

High-Purity GMP Precursor Scale-Up

For programs transitioning from discovery to preclinical development, the availability of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with documented purity up to 99.7% from select vendors provides a viable GMP-precursor option. The compound is available in research quantities (1-5 g scale) through major chemical suppliers including Sigma-Aldrich, with purity specifications ranging from 95% to ≥97% across different vendors. The refrigerated storage requirement (4°C) should be factored into inventory management and shipping logistics for multi-gram procurement .

Application
Selection Property
Validation Focus
Diaminopyrimidine kinase inhibitor synthesis
Orthogonal Boc/ketone functionality
Purity‑grade selection for reductive amination steps
Fragment‑based lead optimization
3D spirocyclic scaffold
Conformational constraint and vector projection
CNS target‑engagement studies
Azaspiro scaffold CNS precedent
Brain‑penetration and target‑engagement endpoints
Synthesis scale‑up suitability
High‑purity multi‑gram availability
Cold‑chain logistics and QC specifications

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